molecular formula C7H15NO B8189571 (S)-1-Methyl-azepan-4-ol

(S)-1-Methyl-azepan-4-ol

Cat. No.: B8189571
M. Wt: 129.20 g/mol
InChI Key: GLXOHWLGZMRLRM-ZETCQYMHSA-N
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Description

(S)-1-Methyl-azepan-4-ol is a chiral compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon of the azepane ring and a methyl group (-CH3) attached to the nitrogen atom. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Methyl-azepan-4-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone precursor using a chiral reducing agent to ensure the formation of the (S)-enantiomer. Another method includes the ring-opening of an epoxide with a nitrogen nucleophile followed by subsequent functional group transformations to introduce the hydroxyl and methyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalytic hydrogenation and enzymatic resolution are also employed to achieve high enantiomeric purity. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Methyl-azepan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is effective.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products:

    Oxidation: Formation of 1-methyl-azepan-4-one.

    Reduction: Formation of 1-methyl-azepan-4-amine.

    Substitution: Formation of 1-methyl-4-chloroazepane or 1-methyl-4-ethoxyazepane.

Scientific Research Applications

(S)-1-Methyl-azepan-4-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-azepan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

    1-Methyl-azepan-4-ol: The racemic mixture of the compound.

    ®-1-Methyl-azepan-4-ol: The enantiomer with the opposite configuration.

    1-Methyl-azepane: The parent compound without the hydroxyl group.

Uniqueness: (S)-1-Methyl-azepan-4-ol is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties. This enantiomer may exhibit different biological activity and selectivity compared to its ®-counterpart and the racemic mixture.

Properties

IUPAC Name

(4S)-1-methylazepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXOHWLGZMRLRM-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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